
(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
Vue d'ensemble
Description
(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, also known as ‘S-Benzyloxycarbonylaminomethylpropanoic acid’ (SBCAMP), is a natural organic compound that is commonly used in scientific research due to its various applications. SBCAMP is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, the compound has been studied for its potential to act as a drug target, and its biochemical and physiological effects have been explored.
Applications De Recherche Scientifique
1. Synthesis of Derivatives and Anti-Microbial Activity
(S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has been used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which demonstrated strong anti-microbial activities against various microorganisms. This application highlights its potential in developing new antimicrobial agents (Pund et al., 2020).
2. Study of Peptide Conformation
The compound has been studied for its role in peptide conformation. For example, the crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propanoic acid, was examined to understand the impact of N-methylation on peptide conformation (Jankowska et al., 2002).
3. Neuroexcitant Analog Synthesis
The synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), used this compound as an intermediate. This application is significant in the field of neuropharmacology and the study of excitatory amino acids (Pajouhesh et al., 2000).
4. Key Intermediate in Natural Product Synthesis
This compound serves as a key intermediate in synthesizing biotin, a vital water-soluble vitamin. It plays a significant role in the metabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
5. Formation of Polyacetylenes
It has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of polymers with potential applications in materials science (Gao et al., 2003).
Mécanisme D'action
Target of Action
The compound contains atert-butoxycarbonyl (Boc) group , which is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The Boc group protects amines as less reactive carbamates in organic synthesis . The protection mechanism involves the direct introduction of the Boc group into a variety of organic compounds . The Boc group can be removed with mild acid , making it a versatile tool in synthetic organic chemistry.
Biochemical Pathways
The use of the boc group in chemical transformations has implications in variousbiosynthetic and biodegradation pathways .
Pharmacokinetics
The boc group’s unique reactivity pattern and resistance to basic hydrolysis and many nucleophiles may influence these properties .
Result of Action
The primary result of the action of this compound is the protection of amines, rendering them less reactive. This allows for selective reactions to occur elsewhere in the molecule without interference from the amine group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group is resistant to basic hydrolysis and many nucleophiles . It can be removed with mild acid , suggesting that the compound’s action could be influenced by the pH of the environment.
Analyse Biochimique
Biochemical Properties
Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during peptide synthesis . Additionally, the benzyloxy group can participate in various organic reactions, making the compound versatile in biochemical applications .
Cellular Effects
Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating the activity of transcription factors or other regulatory proteins. Furthermore, it can alter cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, the Boc group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. This process can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used as a reagent in peptide synthesis .
Dosage Effects in Animal Models
The effects of Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which are involved in the breakdown of peptides. The compound can also affect metabolic flux by altering the levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as its hydrophobicity and the presence of the Boc group .
Subcellular Localization
The subcellular localization of Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the Boc group can be cleaved to reveal the free amino group, which can then interact with other biomolecules in specific cellular compartments .
Propriétés
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHSAIMUACRCDK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735099 | |
| Record name | (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865704-62-7 | |
| Record name | (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



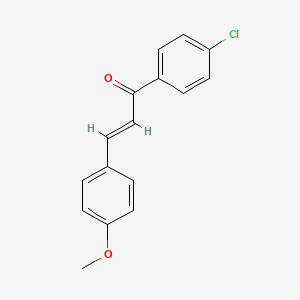
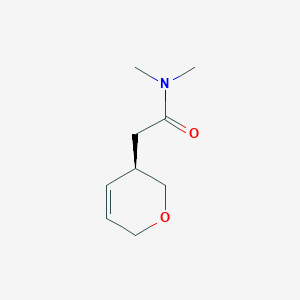




![2-[(2Z)-2-[(4-Methylbenzene-1-sulfonyl)imino]pyridin-1(2H)-yl]acetamide](/img/structure/B3030029.png)
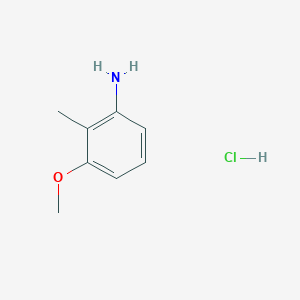
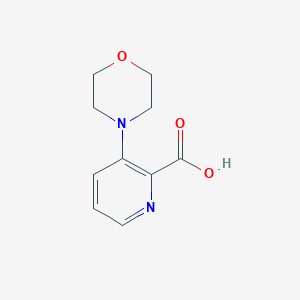

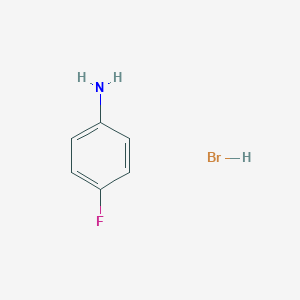

![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)